

2-Chloro-4-iodo-1-methoxybenzene synthesis protocol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-4-iodo-1-methoxybenzene
Cat. No.:	B1599835

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of **2-Chloro-4-iodo-1-methoxybenzene**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of **2-Chloro-4-iodo-1-methoxybenzene**, a key intermediate in the development of novel pharmaceuticals and complex organic molecules. This document is intended for an audience of researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and a framework for troubleshooting. The protocol detailed herein is grounded in the principles of electrophilic aromatic substitution, providing a robust and reproducible method for laboratory-scale synthesis.

Introduction and Significance

2-Chloro-4-iodo-1-methoxybenzene (also known as 3-chloro-4-iodoanisole) is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis.^{[1][2]} Its utility stems from its trifunctional nature: the methoxy group, the chlorine atom, and the iodine atom each provide distinct chemical handles for further modification. The iodo-substituent is particularly valuable as it readily participates in a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex

molecular architectures.^[3] This guide presents a detailed, validated protocol for the regioselective iodination of 3-chloroanisole to yield the target compound with high purity.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of the target compound is critical for its successful synthesis, purification, and handling.

Table 1: Physicochemical Data for **2-Chloro-4-iodo-1-methoxybenzene**

Property	Value	Source(s)
IUPAC Name	2-Chloro-4-iodo-1-methoxybenzene	[1]
Synonyms	3-Chloro-4-iodoanisole	[1]
CAS Number	219735-98-5	[2]
Molecular Formula	C ₇ H ₆ ClIO	[1]
Molecular Weight	268.48 g/mol	[1] [2]
Appearance	Expected to be a solid or oil	-
Topological Polar Surface Area	9.2 Å ²	[1]
Complexity	110	[1]

Safety and Handling

While a specific safety data sheet (SDS) for **2-Chloro-4-iodo-1-methoxybenzene** is not widely available, data from analogous halogenated aromatic compounds dictates a cautious approach.^{[4][5]}

- General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.^{[4][5]} Causes skin and eye irritation.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves (e.g., nitrile).^[6]

- Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Synthetic Strategy: Electrophilic Aromatic Iodination

The synthesis of **2-Chloro-4-iodo-1-methoxybenzene** is achieved via an electrophilic aromatic substitution reaction. The core of this strategy involves the regioselective introduction of an iodine atom onto the aromatic ring of the starting material, 3-chloroanisole.

Rationale for Starting Material and Regioselectivity

The choice of 3-chloroanisole (CAS: 2845-89-8) as the precursor is dictated by the directing effects of its substituents.^[7] In electrophilic aromatic substitution:

- The methoxy group (-OCH₃) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.
- The chloro group (-Cl) is a deactivating group (due to its inductive electron withdrawal) but is also ortho, para-directing (due to resonance).

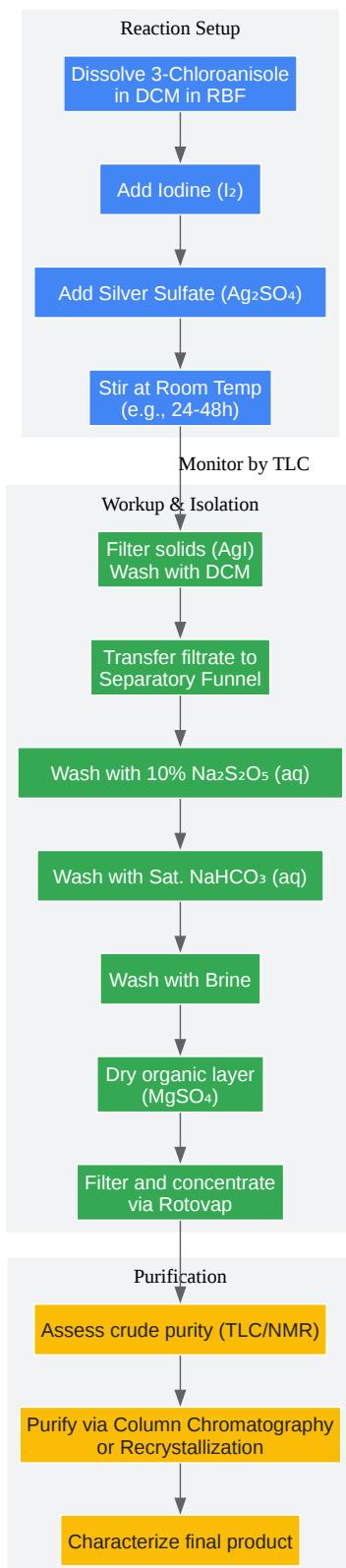
When both groups are present, the powerful activating effect of the methoxy group dominates. The positions ortho and para to the methoxy group are C2, C4, and C6. The C2 position is sterically hindered by the adjacent chloro group. The C6 position is also an option. However, the C4 position is the most electronically activated and sterically accessible site, making it the primary target for electrophilic attack. This leads to the desired **2-chloro-4-iodo-1-methoxybenzene** product.

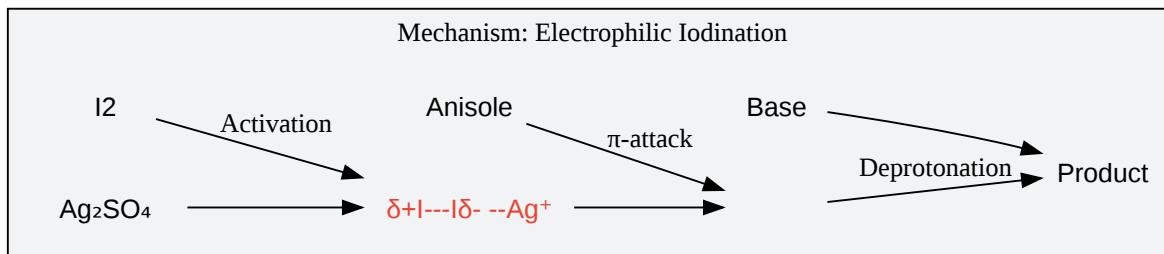
Choice of Iodinating System

Direct iodination with molecular iodine (I_2) is typically slow as I_2 is the least reactive halogen. To facilitate the reaction, an activating agent or a more potent source of electrophilic iodine is required. Several systems are effective for iodinating activated aromatic rings like anisoles.^[8] This protocol utilizes a system of Iodine (I_2) and Silver Sulfate (Ag_2SO_4). Silver salts are known to activate iodine, generating a more potent electrophilic species (potentially I^+ or a polarized $I-O-Ag$ complex), which readily attacks the electron-rich anisole ring.^{[3][9]}

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.


Materials and Reagents


Reagent	CAS Number	Molar Mass (g/mol)	Quantity	Molar Equiv.
3-Chloroanisole	2845-89-8	142.58	1.43 g	1.0
Iodine (I_2)	7553-56-2	253.81	3.81 g	1.5
Silver Sulfate (Ag_2SO_4)	10294-26-5	311.80	1.72 g	0.55
Dichloromethane (DCM)	75-09-2	84.93	100 mL	-
10% Sodium Metabisulfite (aq.)	7681-57-4	190.11	~50 mL	-
Saturated Sodium Bicarbonate (aq.)	144-55-8	84.01	50 mL	-
Brine (Saturated NaCl aq.)	7647-14-5	58.44	50 mL	-
Anhydrous Magnesium Sulfate ($MgSO_4$)	7487-88-9	120.37	~5 g	-

Equipment

- 250 mL round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel (250 mL)
- Glass funnel and filter paper
- Rotary evaporator
- Standard glassware (beakers, graduated cylinders)
- Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Reaction Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 | UIA73598 [biosynth.com]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. CAS 2845-89-8: 3-Chloroanisole | CymitQuimica [cymitquimica.com]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- To cite this document: BenchChem. [2-Chloro-4-iodo-1-methoxybenzene synthesis protocol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1599835#2-chloro-4-iodo-1-methoxybenzene-synthesis-protocol\]](https://www.benchchem.com/product/b1599835#2-chloro-4-iodo-1-methoxybenzene-synthesis-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com